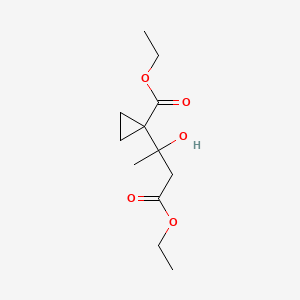

ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate

货号 B8568839

分子量: 244.28 g/mol

InChI 键: XBASGZSGANOPDX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05849757

Procedure details

A 61.7 g (0.39 mol) portion of ethyl 1-acetylcyclopropanecarboxylate was dissolved in 500 ml of benzene to which were subsequently added 13 g of zinc powder and a catalytically effective amount of iodine. While heating under reflux, a solution of 56.2 ml (0.51 mol) of ethyl bromoacetate in 100 ml of benzene was added dropwise to the mixture above. When the reaction started to progress, the dropwise addition was suspended, 39 g of zinc powder was added in small portions and then the remaining ethyl bromoacetate benzene solution was added dropwise. After completion of the addition, the reaction solution was heated under reflux for another 2 hours. The reaction solution was cooled spontaneously, mixed with 500 ml of 1N hydrochloric acid and then filtered through celite. The organic layer was separated, washed with saturated brine (500 ml×2) and then dried over anhydrous sodium sulfate. By evaporating the solvent, 90.31 g (95%) of the title compound was obtained as an oily substance.

Name

ethyl bromoacetate benzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].II.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].C1C=CC=CC=1.BrCC(OCC)=O.Cl>C1C=CC=CC=1.[Zn]>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][C:1]([OH:3])([CH3:2])[C:4]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5]1)[CH3:20] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1(CC1)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Three

|

Name

|

|

|

Quantity

|

56.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Four

|

Name

|

ethyl bromoacetate benzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1.BrCC(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Seven

|

Name

|

|

|

Quantity

|

39 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the dropwise addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for another 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was cooled spontaneously

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated brine (500 ml×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

By evaporating the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(C1(CC1)C(=O)OCC)(C)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 90.31 g | |

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |